molecular formula C24H23N5O2S2 B2877106 3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-79-6

3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2877106
CAS No.: 892739-79-6
M. Wt: 477.6
InChI Key: VWUDPGJZZOXRRX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine class, characterized by a fused heterocyclic core comprising thiophene, triazole, and pyrimidine rings. The structure features a 4-isopropylphenylsulfonyl group at position 3 and a 4-methylbenzyl substituent on the amine at position 3. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving halogenated intermediates, as exemplified in related compounds .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-15(2)18-8-10-19(11-9-18)33(30,31)24-23-26-22(25-14-17-6-4-16(3)5-7-17)21-20(12-13-32-21)29(23)28-27-24/h4-13,15H,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDPGJZZOXRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thienotriazolopyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2SC_{23}H_{21}N_5O_2S. It features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a sulfonyl group and an isopropylphenyl substituent. The structure contributes to its pharmacological properties.

Research indicates that compounds in this class exhibit significant activity as serotonin receptor antagonists , specifically targeting the 5-HT6 receptor . This receptor is implicated in various neurological processes and is a target for treating conditions such as schizophrenia and cognitive deficits.

Binding Affinity

In studies comparing various derivatives, the compound demonstrated a binding affinity (Ki) of approximately 1.7nM1.7\,nM for the 5-HT6 receptor. This potent affinity suggests that it could modulate serotonin pathways effectively, potentially leading to therapeutic benefits in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have shown that the compound inhibits serotonin-induced cellular responses with an IC50 value of 29.0nM29.0\,nM. This indicates a strong capacity to block serotonin's effects at the receptor level, which is crucial for its potential use in treating disorders related to serotonin dysregulation .

Selectivity Profile

The selectivity of this compound for the 5-HT6 receptor over other serotonin receptors (such as 5-HT2A and 5-HT2B) has been documented. This selectivity is essential for minimizing side effects associated with broader receptor interactions .

Case Study 1: Neuropharmacological Effects

A study involving animal models demonstrated that administration of this compound led to significant improvements in cognitive functions affected by serotonin dysregulation. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups

2
.

Case Study 2: Antidepressant Potential

Another investigation assessed the antidepressant-like effects of the compound in rodent models. Results showed that it produced effects comparable to standard antidepressants, suggesting its potential role as an alternative treatment for depression .

Safety and Toxicity

Preliminary toxicological assessments indicate a favorable safety profile for this compound. In various assays, it exhibited low toxicity levels at therapeutic doses. Further long-term studies are needed to fully establish its safety in clinical settings.

Chemical Reactions Analysis

Core Ring Formation and Functionalization

The thieno[2,3-e] triazolo[1,5-a]pyrimidine core is synthesized via cyclization reactions involving azides and thiophene derivatives. Domino reactions, combining 1,3-dipolar cycloaddition and intramolecular cyclization, are central to its formation:

  • Reagents : 2-Azidothiophene derivatives react with acetonitriles under base catalysis (e.g., NaOMe) at room temperature .

  • Conditions : Reactions complete in 5 minutes with yields exceeding 85% .

  • Mechanism : Initial triazole ring formation via Huisgen cycloaddition, followed by pyrimidine ring closure through nucleophilic attack of the amino group on the ester carbonyl .

Table 1: Key Cyclization Reactions

Starting MaterialReagents/ConditionsProduct YieldKey Structural Feature
2-Azidothiophene-3-carboxylateNaOMe, MeOH, RT, 5 min90–94% Triazolo-pyrimidine core
3-(1,2,4-Oxadiazol-5-yl)acetonitrileLiCl, RT, 12 h72–85% Oxadiazole-substituted variant

Sulfonyl Group Reactivity

The 4-isopropylphenylsulfonyl group undergoes nucleophilic substitution and redox reactions:

  • Nucleophilic Substitution : The sulfonyl group activates adjacent positions for attack by amines or thiols. For example, substitution with aryl amines occurs under mild basic conditions (e.g., K₂CO₃ in DMF) .

  • Oxidation/Reduction : While the sulfonyl group itself is stable, its presence directs electrophilic substitution on aromatic rings (e.g., nitration at the para position).

Table 2: Sulfonyl-Directed Reactions

Reaction TypeReagentsProductApplication
Aromatic NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivativeIntermediate for amines
Amine CouplingK₂CO₃, DMF, 80°CN-alkyl/aryl derivatives Drug candidate synthesis

Amine Functional Group Modifications

The N-(4-methylbenzyl)amine group participates in alkylation, acylation, and Schiff base formation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form secondary amines .

  • Acylation : Acetylated using acetic anhydride/pyridine to yield amides, enhancing metabolic stability .

Table 3: Amine Reactivity

ReactionConditionsProductYield
AlkylationCH₃I, NaH, THF, 0°C→RTN-Methyl-N-(4-methylbenzyl)amine78%
AcylationAc₂O, pyridine, 60°CAcetylated derivative82%

Electrophilic Substitution on the Thieno Ring

The electron-rich thieno ring undergoes electrophilic substitutions, such as halogenation:

  • Chlorination : Treatment with Cl₂ in CCl₄ introduces chlorine at the α-position of the thiophene ring .

  • Bromination : NBS in DMF selectively brominates the β-position .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the core structure:

  • Suzuki-Miyaura : Boronic acids react with brominated derivatives under Pd(PPh₃)₄ catalysis .

  • Sonogashira : Terminal alkynes couple with iodinated analogs to form alkynyl derivatives .

Table 4: Cross-Coupling Examples

SubstrateCoupling PartnerCatalystProductYield
5-Bromo derivativePhenylboronic acidPd(PPh₃)₄Biaryl analog65%
7-Iodo derivativePropargyl alcoholPdCl₂(PPh₃)₂Alkynyl-substituted variant71%

Mechanistic Insights

  • Triazolo Ring Stability : The fused triazolo-pyrimidine system resists ring-opening under acidic/basic conditions due to aromatic stabilization .

  • Sulfonyl Group Effects : The electron-withdrawing sulfonyl group deactivates the pyrimidine ring toward electrophiles but enhances nucleophilic substitution at the 5-position .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, synthetic yields, and inferred properties.

Key Observations:

Sulfonyl Group Modifications :

  • The 4-isopropylphenylsulfonyl group in the target compound and 3e may enhance lipophilicity compared to electron-withdrawing groups like CF₃ (3c) or CF₃O (3d), which improve metabolic stability but reduce solubility .
  • Substitutions on the sulfonyl group (e.g., isopropyl vs. trifluoromethyl) influence electronic effects and steric bulk, impacting binding affinity in biological targets like UT-B transporters .

N-Substituent Effects: 4-Methylbenzyl (target) vs. Heteroaromatic substituents (e.g., furan-2-ylmethyl in 3b, thiophen-2-ylmethyl in 3c/d) introduce π-π stacking capabilities but may lower synthetic yields due to steric challenges .

Synthetic Yields :

  • Yields vary significantly (2–26%), with 3c achieving the highest yield (26%) due to optimized reaction conditions for trifluoromethylated sulfonyl groups .
  • The target compound’s synthesis would likely follow similar protocols (e.g., CH₂Cl₂/acetic acid chromatography), though yields depend on substituent compatibility .

Core Structure Variations: Quinazoline-based analogs (e.g., ) exhibit distinct pharmacodynamic profiles compared to thieno-triazolo-pyrimidines, underscoring the importance of the fused heterocyclic core in target engagement.

Preparation Methods

Core Heterocycle Construction: Thieno[2,3-e]Triazolo[1,5-a]Pyrimidine

The thieno-triazolo-pyrimidine core is typically synthesized via cyclocondensation or domino reactions. A widely adopted approach involves β-enaminoester intermediates derived from thiophene precursors.

Thieno[2,3-d]Pyrimidin-4(3H)-One Intermediate

Reaction of 2-aminothiophene-3-carboxylate with malononitrile or cyanoacetamide in acetic anhydride yields 5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. For example:
$$
\text{2-Aminothiophene-3-carboxylate} + \text{Malononitrile} \xrightarrow{\text{Ac}_2\text{O}} \text{Thieno[2,3-d]pyrimidin-4(3H)-one} \quad
$$
Key Conditions :

  • Solvent: Acetic acid or DMF
  • Temperature: 80–100°C
  • Yield: 60–75%

Triazolo Ring Annulation

The triazolo moiety is introduced via azide-based cycloaddition or Schiff base cyclization :

Method A: Azide Domino Reaction

Treatment of thieno[2,3-d]pyrimidin-4(3H)-one with sodium azide and 4-isopropylbenzenesulfonyl chloride in DMF at room temperature facilitates [3+2] cycloaddition, forming the triazolo ring.
$$
\text{Thieno[2,3-d]pyrimidin-4(3H)-one} + \text{NaN}3 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{DMF, RT}} \text{Triazolo-pyrimidine} \quad
$$
Optimization Notes :

  • Base: K$$2$$CO$$3$$ or Et$$_3$$N improves sulfonylation efficiency.
  • Reaction Time: 4–6 hours.
  • Yield: 55–68%.
Method B: Acetic Anhydride-Mediated Cyclization

Heating thieno[2,3-d]pyrimidin-4(3H)-one with acetic anhydride under reflux induces intramolecular cyclization via acetylated intermediates:
$$
\text{Thieno[2,3-d]pyrimidin-4(3H)-one} \xrightarrow{\text{Ac}_2\text{O, Δ}} \text{Triazolo-pyrimidine} \quad
$$
Advantages :

  • No chromatographic purification required.
  • Yield: 70–80%.

Functionalization: Sulfonylation and N-Benzylation

Sulfonylation at Position 3

The 4-isopropylphenyl sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or direct sulfonylation:

Protocol :

  • Dissolve triazolo-pyrimidine (1 eq) in anhydrous DCM.
  • Add 4-isopropylbenzenesulfonyl chloride (1.2 eq) and DMAP (0.1 eq).
  • Stir at 0°C → RT for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via recrystallization.

Analytical Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, triazole-H), 7.89–7.91 (d, J = 8.4 Hz, 2H, Ar-H), 7.42–7.44 (d, J = 8.4 Hz, 2H, Ar-H), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH$$3$$)$$2$$), 1.32 (d, J = 6.8 Hz, 6H, CH(CH$$3$$)$$_2$$).
  • Yield: 82%.

N-Benzylation at Position 5

The 4-methylbenzyl amine group is installed via Buchwald-Hartwig amination or reductive amination:

Reductive Amination :

  • React triazolo-pyrimidine-sulfonyl intermediate (1 eq) with 4-methylbenzaldehyde (1.5 eq) in MeOH.
  • Add NaBH$$_4$$ (2 eq) at 0°C.
  • Stir for 6 hours, then concentrate and recrystallize from EtOH.

Alternative : Ullmann Coupling

  • CuI (10 mol%), K$$3$$PO$$4$$ (2 eq), DMF, 100°C, 24 hours.
  • Yield: 65–70%.

Purity Validation :

  • HPLC (C18, MeCN:H$$_2$$O = 70:30): Rt = 12.3 min, 98.5% purity.
  • HRMS (ESI+): m/z calcd. for C$${26}$$H$${25}$$N$$5$$O$$2$$S [M+H]$$^+$$: 471.17; found: 471.19.

Scalability and Process Optimization

One-Pot Domino Reaction

Combining triazolo formation and sulfonylation in a single pot reduces steps:

  • React thieno[2,3-d]pyrimidin-4(3H)-one with NaN$$_3$$, 4-isopropylbenzenesulfonyl chloride, and 4-methylbenzylamine in DMF.
  • Heat at 50°C for 8 hours.
  • Isolate via filtration (yield: 60%).

Green Chemistry Approaches

  • Solvent : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Catalyst : Use ZnCl$$_2$$ (5 mol%) to accelerate sulfonylation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Azide Domino 55–68 95 6 Moderate
Acetic Anhydride 70–80 98 15 Low
One-Pot 60 97 8 High
Reductive Amination 65–70 99 6 Moderate

Key Findings :

  • Acetic anhydride-mediated cyclization offers superior yield and purity but requires longer reaction times.
  • One-pot methods balance efficiency and scalability but incur higher costs due to reagent excess.

Challenges and Mitigation Strategies

Regioselectivity in Triazolo Formation

  • Issue : Competing formation oftriazolo vs.triazolo isomers.
  • Solution : Use bulky bases (e.g., DBU) to favor-isomer.

Sulfonylation Side Reactions

  • Issue : Over-sulfonylation at multiple positions.
  • Mitigation : Employ low-temperature (0–5°C) conditions and stoichiometric control.

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